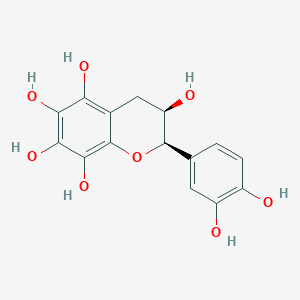
Dulcisflavan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dulcisflavan is a naturally occurring flavonoid compound found in various plants, particularly in the species Scoparia dulcis. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. This compound has gained attention due to its potential therapeutic applications in treating metabolic syndrome, diabetes, and other chronic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dulcisflavan typically involves the extraction of the compound from plant sources. The extraction process includes the use of solvents such as ethanol or methanol to isolate the flavonoid from the plant material. The extracted compound is then purified using chromatographic techniques .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from plant sources, followed by purification and formulation into various pharmaceutical or nutraceutical products. The process is optimized to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Dulcisflavan undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert this compound into dihydroflavonoids.
Substitution: Various substitution reactions can occur on the flavonoid ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions of this compound include quinones, dihydroflavonoids, and various substituted flavonoid derivatives. These products have distinct biological activities and potential therapeutic applications .
Scientific Research Applications
Dulcisflavan has been extensively studied for its scientific research applications in various fields:
Chemistry: this compound is used as a model compound to study the chemical behavior of flavonoids and their derivatives.
Biology: The compound is investigated for its role in cellular signaling pathways and its effects on gene expression.
Medicine: this compound has shown potential in treating metabolic syndrome, diabetes, and inflammatory conditions due to its antioxidant and anti-inflammatory properties.
Mechanism of Action
Dulcisflavan exerts its effects through various molecular targets and pathways:
Antioxidant Activity: this compound scavenges free radicals and reduces oxidative stress in cells.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes, such as inducible nitric oxide synthase and cyclooxygenase-2.
Metabolic Regulation: This compound enhances insulin sensitivity and regulates glucose metabolism, making it beneficial for managing diabetes and metabolic syndrome.
Comparison with Similar Compounds
Dulcisflavan is compared with other similar flavonoid compounds, such as:
Quercetin: Known for its strong antioxidant and anti-inflammatory properties.
Kaempferol: Exhibits anticancer and cardioprotective effects.
Catechin: Found in tea, known for its antioxidant and antimicrobial activities.
This compound stands out due to its unique combination of antioxidant, anti-inflammatory, and metabolic regulatory properties, making it a promising candidate for therapeutic applications .
Properties
Molecular Formula |
C15H14O8 |
|---|---|
Molecular Weight |
322.27 g/mol |
IUPAC Name |
(2R,3R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,6,7,8-pentol |
InChI |
InChI=1S/C15H14O8/c16-7-2-1-5(3-8(7)17)14-9(18)4-6-10(19)11(20)12(21)13(22)15(6)23-14/h1-3,9,14,16-22H,4H2/t9-,14-/m1/s1 |
InChI Key |
PONGJRZSHJPTOF-YMTOWFKASA-N |
Isomeric SMILES |
C1[C@H]([C@H](OC2=C(C(=C(C(=C21)O)O)O)O)C3=CC(=C(C=C3)O)O)O |
Canonical SMILES |
C1C(C(OC2=C(C(=C(C(=C21)O)O)O)O)C3=CC(=C(C=C3)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















